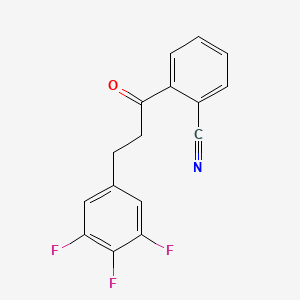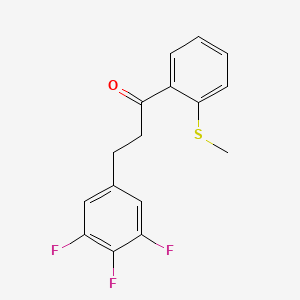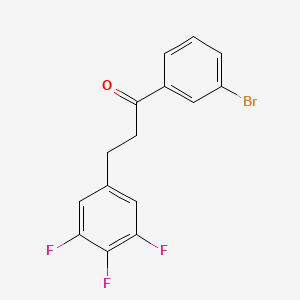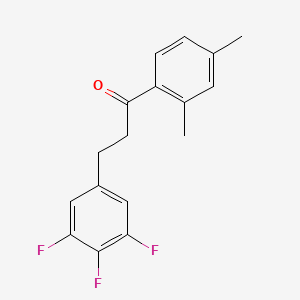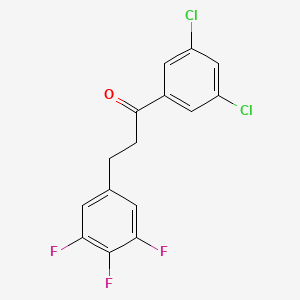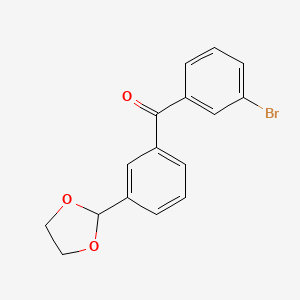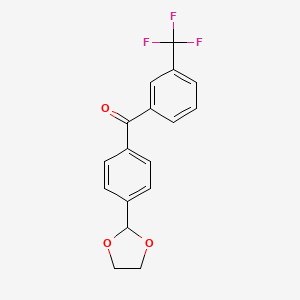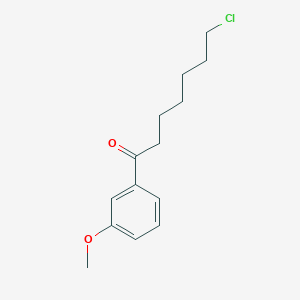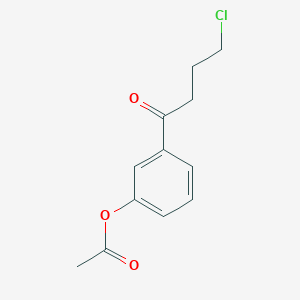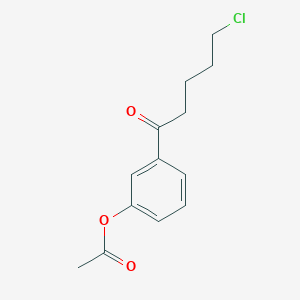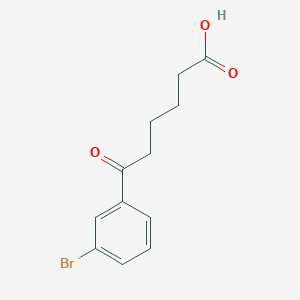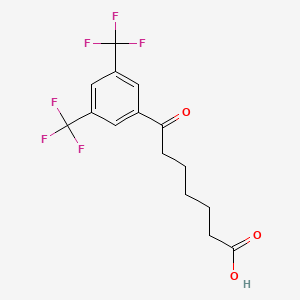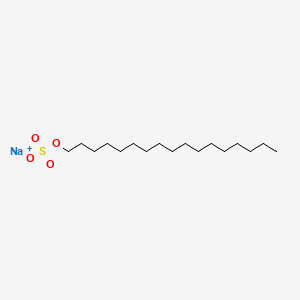
Sodium heptadecyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium heptadecyl sulfate is an anionic surfactant with the chemical formula C17H35NaO4S . It is commonly used in various industrial and scientific applications due to its surfactant properties, which allow it to reduce surface tension between liquids or between a liquid and a solid .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sodium heptadecyl sulfate typically involves the reaction of 1-heptadecanol with chlorosulfonic acid. The process is carried out in a chloroform solvent under controlled temperature conditions. The reaction mixture is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often recrystallized to achieve the desired quality .
化学反応の分析
Types of Reactions: Sodium heptadecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alcohols or ethers, while oxidation reactions can produce sulfonic acids .
科学的研究の応用
Sodium heptadecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers for the extraction of cellular components.
Medicine: Utilized in formulations for drug delivery systems due to its ability to form micelles.
Industry: Applied in the production of detergents, emulsifiers, and dispersants
作用機序
The mechanism of action of sodium heptadecyl sulfate involves its surfactant properties. It reduces surface tension by aligning at the interface of liquids, thereby stabilizing emulsions and dispersions. This property is crucial in its applications in detergents and emulsifiers .
類似化合物との比較
Sodium dodecyl sulfate (SDS): Another anionic surfactant with a shorter alkyl chain.
Sodium tetradecyl sulfate: Similar in structure but with a different alkyl chain length.
Uniqueness: Sodium heptadecyl sulfate is unique due to its longer alkyl chain, which provides distinct surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities .
特性
CAS番号 |
5910-79-2 |
|---|---|
分子式 |
C17H36NaO4S |
分子量 |
359.5 g/mol |
IUPAC名 |
sodium;heptadecyl sulfate |
InChI |
InChI=1S/C17H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22(18,19)20;/h2-17H2,1H3,(H,18,19,20); |
InChIキー |
UWABEJQLZUZRSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
Key on ui other cas no. |
68955-20-4 5910-79-2 |
物理的記述 |
OtherSolid |
ピクトグラム |
Flammable; Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


